rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine

Description

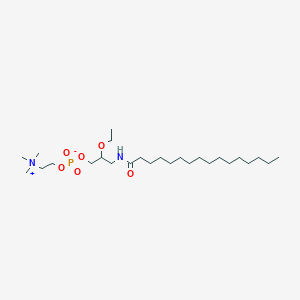

rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine (CAS: 112989-02-3) is a synthetic phospholipid derivative with a molecular formula of C₂₈H₅₉N₂O₆P and a molecular weight of 550.75 g/mol . Its structure features a hexadecanamido (palmitoyl) group linked via an amide bond to the sn-3 position of a glycerol backbone, an ethoxy group at the sn-2 position, and a phosphocholine headgroup at the sn-1 position .

Properties

IUPAC Name |

[2-ethoxy-3-(hexadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)27-23-25(32-7-2)24-34-35(30,31)33-22-21-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUMXADKOISKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920963 | |

| Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-01-2 | |

| Record name | 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis Strategy

The preparation of rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine follows a multi-step sequence involving acylation, alkylation, and phosphorylation (Figure 2). The synthesis begins with the acylation of a glycerol backbone, followed by selective protection of hydroxyl groups and subsequent functionalization.

Acylation and Hydroxyl Protection

The initial step involves reacting rac-3-amino-2-ethoxypropanol with hexadecanoyl chloride in the presence of pyridine and dimethylformamide (DMF) to form rac-3-hexadecanamido-2-ethoxypropanol. The primary hydroxyl group is then protected using trityl chloride (Ph₃CCl) under anhydrous conditions, yielding rac-3-hexadecanamido-1-trityloxy-2-ethoxypropane. This intermediate is critical for preventing unwanted side reactions during subsequent alkylation.

Alkylation and Deprotection

The protected intermediate undergoes alkylation with ethyl bromide (CH₃CH₂Br) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. After alkylation, the trityl group is removed via acid-catalyzed deprotection with p-toluenesulfonic acid in a dichloromethane-methanol mixture, yielding rac-3-hexadecanamido-2-ethoxypropanol.

Phosphocholine Functionalization

The final phosphorylation step introduces the phosphocholine headgroup. Two primary methods are documented:

Method D: One-Pot Phosphorylation

This approach employs 2-chloro-1,3,2-dioxaphospholan-2-one and trimethylamine gas in anhydrous acetonitrile. The reaction proceeds via nucleophilic attack of the hydroxyl group on the phosphorus center, forming a cyclic intermediate that is subsequently opened by trimethylamine. While this method offers simplicity, inconsistent yields (50–70%) and sensitivity to moisture limit its reproducibility.

Method E: Two-Step Phosphorylation

Method E, preferred for higher reliability, involves two stages:

-

Reaction with 2-Bromoethyl Dichlorophosphate : The alcohol intermediate reacts with 2-bromoethyl dichlorophosphate in pyridine, forming a dichlorophosphate ester.

-

Quaternization with Trimethylamine : The dichlorophosphate intermediate is treated with aqueous trimethylamine, resulting in the final phosphocholine derivative. This method achieves yields of 75–85% after purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

-

Silica Gel Chromatography : Hexane-ethyl acetate (7:1 to 4:1) for intermediates; chloroform-methanol (95:5) for final products.

-

Recrystallization : Hexanes or ethyl acetate-hexane mixtures yield crystalline intermediates with >95% purity.

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Parameter | Method D | Method E |

|---|---|---|

| Yield | 50–70% | 75–85% |

| Reaction Time | 6–8 h | 10–12 h |

| Moisture Sensitivity | High | Moderate |

| Scalability | Limited | High |

Method E’s superior yield and scalability make it the preferred industrial choice, whereas Method D remains useful for small-scale research .

Chemical Reactions Analysis

Types of Reactions: rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced amido derivatives .

Scientific Research Applications

Chemistry: It is used as a model compound in studies of phospholipid analogs and their chemical properties.

Biology: The compound is investigated for its role in inhibiting protein kinase C, which is involved in various cellular processes.

Medicine: Research has explored its potential as an antitumor agent due to its ability to inhibit neoplastic cell growth.

Industry: The compound is used in the development of novel pharmaceuticals and biochemical research tools.

Mechanism of Action

The mechanism of action of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine involves the inhibition of protein kinase C. Protein kinase C is a family of enzymes that play a crucial role in regulating various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Key Properties :

- Physical State : White solid, stored at -20°C to ensure stability .

- Solubility: Slightly soluble in methanol .

- Biological Activity : Exhibits potent antitumor effects by inhibiting protein kinase C (PKC) and disrupting phospholipid metabolism in cancer cells .

Structural and Functional Comparison with Alkyl-Lysophospholipid Analogs

Structural Features

rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine belongs to a broader class of alkyl-lysophospholipid (ALP) analogs. Below is a comparison with structurally related compounds:

| Compound | sn-1 Substituent | sn-2 Substituent | sn-3 Substituent | Key Structural Difference |

|---|---|---|---|---|

| This compound | Phosphocholine | Ethoxy | Hexadecanamido (amide bond) | Amide linkage at sn-3 |

| rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine | Hexadecyl (ether bond) | Methoxy | Phosphocholine | Ether linkage at sn-1, methoxy at sn-2 |

| Edelfosine (1-O-Octadecyl-2-O-methyl-glycero-3-phosphocholine) | Octadecyl (ether bond) | Methoxy | Phosphocholine | Longer alkyl chain (C18) at sn-1 |

Functional Differences

Cytotoxic Specificity :

- Ether-linked ALPs (e.g., rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine) are metabolized slowly in tumor cells due to low alkyl cleavage enzyme activity, contributing to cytotoxicity .

Mechanisms of Cytotoxicity

This compound

- PKC Inhibition : Binds to the regulatory domain of PKC, blocking its activation and downstream signaling pathways critical for tumor survival .

- Lysophospholipid Accumulation : Similar to ALPs, it may interfere with phosphatidylcholine synthesis, though this mechanism is secondary to PKC inhibition .

Alkyl-Lysophospholipid Analogs

- Phospholipid Metabolism Disruption : ALPs inhibit phosphatidylcholine synthesis and reacylation of lysophospholipids, leading to cytotoxic lysophospholipid accumulation .

- Enzyme Interactions : Unlike this compound, ALPs (e.g., edelfosine) are poor substrates for lysophospholipase and acyltransferase enzymes, exacerbating metabolic blockades .

Cellular Uptake and Resistance Mechanisms

Uptake Efficiency :

- Resistance Factors: Tumor resistance to ALPs is linked to elevated alkyl cleavage enzyme activity, which detoxifies ether-linked compounds.

Biological Activity

rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine is a synthetic compound that has garnered attention in various fields of biological and medical research. Its unique structure, which includes a phosphocholine moiety, suggests potential roles in cellular signaling, membrane dynamics, and therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

- Molecular Formula : C26H55N2O6P

- Molecular Weight : 522.70 g/mol

- CAS Number : 112989-01-2

The primary mechanism of action of this compound involves the inhibition of protein kinase C (PKC). PKC is a family of enzymes that plays critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these cellular functions, making it a valuable tool in both research and potential therapeutic applications .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit neoplastic cell growth across various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound .

Inhibition of Protein Kinase C

The compound's role as a PKC inhibitor has been substantiated through experimental studies. It was observed that treatment with this compound resulted in decreased phosphorylation of PKC substrates, indicating effective inhibition of the enzyme's activity.

Membrane Interaction

Due to its amphiphilic nature, this compound interacts with cellular membranes, potentially influencing membrane fluidity and permeability. This property is particularly relevant in the context of drug delivery systems where enhanced membrane interaction can facilitate the uptake of therapeutic agents into cells .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| rac-3-Hexadecanamido-2-methoxypropyl phosphocholine | Methoxy group instead of ethoxy | Similar PKC inhibition but different membrane interactions |

| rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine | Octadecanamido group | Enhanced hydrophobicity leading to different cellular responses |

Case Studies

- Breast Cancer Cell Lines : A study involving MCF-7 cells treated with varying concentrations of this compound showed a significant reduction in cell proliferation rates compared to controls. The IC50 value was determined to be approximately 25 µM.

- Hepatitis Virus Inhibition : Another investigation explored the efficacy of this compound in inhibiting hepatitis virus replication. The results indicated that administration led to a notable decrease in viral load in infected cell cultures .

Q & A

Basic Research Questions

Q. How can rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine be structurally distinguished from similar phosphatidylcholine derivatives?

- Methodological Answer : Structural differentiation requires analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For example, the unique 2-ethoxypropyl substituent and hexadecanamido chain can be identified via -NMR chemical shifts (e.g., δ 1.2–1.4 ppm for ethoxy groups) and fragmentation patterns in HRMS. Cross-referencing with synthetic analogs (e.g., rac-3-Hexadecanamido-2-methoxypropyl derivatives) helps confirm specificity .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C . Avoid moisture and temperature fluctuations, as hydrolysis of the phosphocholine headgroup can occur. Pre-dissolve aliquots in anhydrous chloroform or ethanol for long-term stability. Always validate purity via thin-layer chromatography (TLC) before use .

Q. What experimental precautions are critical when preparing samples containing this compound for lipid bilayer studies?

- Methodological Answer :

- Use degassed buffers to prevent oxidation.

- Avoid vortexing; instead, gently mix via pipetting to minimize foam formation.

- Pre-equilibrate lipid films in vacuum desiccators for ≥4 hours to remove residual solvents.

- Validate bilayer integrity using fluorescence quenching assays with probes like diphenylhexatriene (DPH) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Apply quantum mechanical (QM) calculations (e.g., density functional theory) to predict reaction pathways for the ethoxypropyl linkage. Use transition state analysis to identify energy barriers in amide bond formation. Pair computational results with high-throughput screening (HTS) of solvent systems (e.g., DMF vs. THF) to validate yield improvements. ICReDD’s integrated computational-experimental workflows are a benchmark for such optimizations .

Q. What strategies resolve contradictions in data on the compound’s pH-dependent membrane interactions?

- Methodological Answer :

- Perform controlled titration experiments across pH 4–9 using phosphate and Tris buffers.

- Use dynamic light scattering (DLS) to monitor vesicle size changes and surface plasmon resonance (SPR) for binding kinetics.

- Cross-validate with molecular dynamics (MD) simulations to correlate protonation states of the phosphocholine group with bilayer penetration depth. Discrepancies often arise from buffer-specific ionic strength effects, which require normalization .

Q. How can reactor design improve scalable synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Utilize continuous-flow microreactors with immobilized catalysts (e.g., lipases) to enhance stereochemical control. Monitor reaction progress via inline Fourier-transform infrared (FTIR) spectroscopy. Optimize parameters such as residence time (5–15 min) and temperature (40–60°C) to minimize racemization. Refer to CRDC subclass RDF2050112 for reactor design principles .

Data Analysis and Validation

Q. What analytical workflows are recommended for quantifying this compound in heterogeneous biological samples?

- Methodological Answer :

- Extraction : Use Folch method (chloroform:methanol, 2:1 v/v) with 0.1% acetic acid to recover >95% of the compound.

- Detection : Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and positive-ion electrospray ionization (ESI+).

- Quantification : Reference a standard curve (0.1–50 µM) with deuterated internal standards (e.g., d₄-phosphocholine) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.